![molecular formula C13H12N2O B11890071 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone CAS No. 34086-60-7](/img/structure/B11890071.png)
1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one is a heterocyclic compound that features a fused pyrroloquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core. This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the fused ring system.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation. This involves the reaction of the pyrroloquinoline core with an acyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrroloquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrroloquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one is unique due to its specific ethanone group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different carbonyl-containing groups.
Propriétés
Numéro CAS |
34086-60-7 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1-(1,3-dihydropyrrolo[3,4-b]quinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9(16)15-7-11-6-10-4-2-3-5-12(10)14-13(11)8-15/h2-6H,7-8H2,1H3 |
Clé InChI |
RBVDBXWGUKZVBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2=CC3=CC=CC=C3N=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
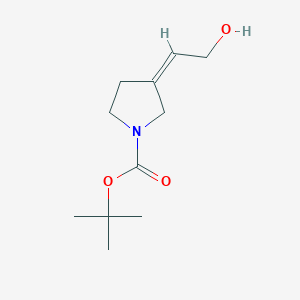
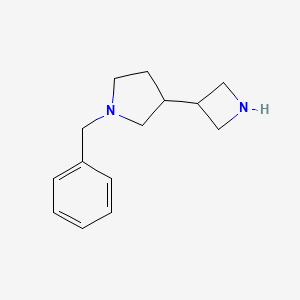
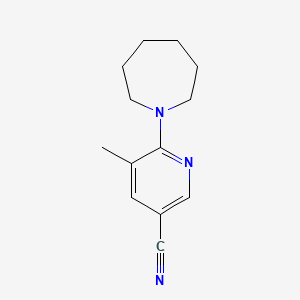

![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)
![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)


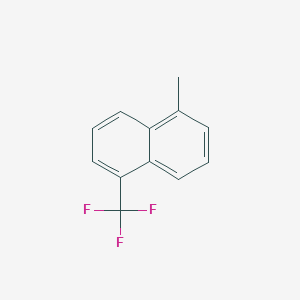
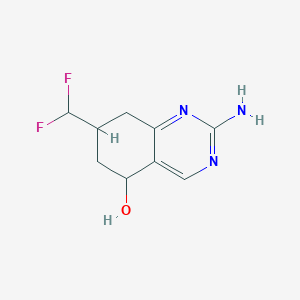
![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)

![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)
